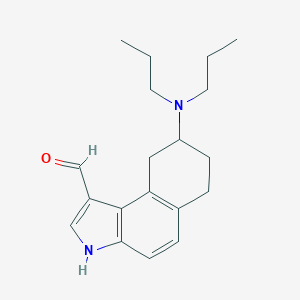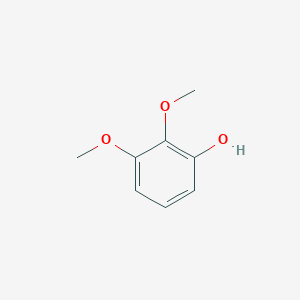
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential pharmacological properties, including serotonergic and dopaminergic activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole structure, which can then be further modified to introduce the dipropylamino and carbaldehyde groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carboxylic acid.
Reduction: 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-methanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the indole ring.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its interaction with serotonin and dopamine receptors, making it a candidate for studying neurotransmitter pathways.
Medicine: Potential therapeutic applications in treating neurological disorders due to its serotonergic and dopaminergic activity.
Industry: Possible use in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde involves its interaction with serotonin and dopamine receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and activity. The compound’s structure allows it to bind effectively to these receptors, influencing various signaling pathways involved in mood regulation, cognition, and motor control .
相似化合物的比较
Similar Compounds
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carboxylic acid
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-methanol
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-nitrile
Uniqueness
What sets 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde apart from its similar compounds is its specific functional groups, which confer unique reactivity and biological activity. The presence of the aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its ability to interact with both serotonin and dopamine receptors makes it a valuable compound for neurological research .
属性
CAS 编号 |
136906-08-6 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
InChI |
InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3 |
InChI 键 |
DSEPKSLFXGYPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
规范 SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
Key on ui other cas no. |
163562-15-0 |
同义词 |
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (R)-isomer 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (S)-isomer 8-dbic OSU 191 OSU-191 OSU191 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)





